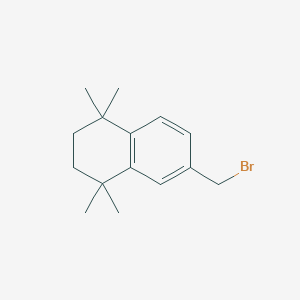

6-(Bromomethyl)-1,1,4,4-Tetramethyl-1,2,3,4-Tetrahydronaphthalene

描述

AMBMP 盐酸盐,也称为 N4-(1,3-苯并二氧杂环戊烯-5-基甲基)-6-(3-甲氧基苯基)-2,4-嘧啶二胺盐酸盐,是一种小分子,可以作为 Wnt 典型信号通路激活剂。它还被称为抑制微管蛋白聚合。

准备方法

AMBMP 盐酸盐的合成涉及多个步骤。关键的起始原料包括 1,3-苯并二氧杂环戊烯和 3-甲氧基苯胺。合成路线通常涉及通过一系列缩合和环化反应形成嘧啶环。 最终产物然后被纯化并转化为其盐酸盐形式 .

AMBMP 盐酸盐的工业生产方法尚未广泛记录,但它们可能涉及类似的合成路线,并针对大规模生产进行优化。 反应条件,如温度、溶剂和催化剂,经过精心控制以确保最终产物的高产率和纯度 .

化学反应分析

AMBMP 盐酸盐会发生各种化学反应,包括:

氧化: 此反应可以改变苯并二氧杂环戊烯或甲氧基苯基部分上的官能团。

还原: 还原反应可用于改变嘧啶环或其他官能团。

取代: 常见的取代反应试剂包括卤素和亲核试剂,它们可以取代分子中的特定原子或基团。

由这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能产生羟基化衍生物,而取代可以引入新的官能团 .

科学研究应用

Synthesis of Retinoid Derivatives

One of the primary applications of 6-(Bromomethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene is in the synthesis of synthetic retinoid derivatives. These derivatives are crucial for studying their effects on stem cell differentiation. Research has shown that these compounds can induce stem cell differentiation effectively, making them significant in regenerative medicine and developmental biology .

Organic Synthesis

The compound serves as an intermediate in organic synthesis due to its bromomethyl group, which can participate in various nucleophilic substitution reactions. This characteristic makes it suitable for synthesizing more complex organic molecules. The ability to modify the bromine atom allows chemists to introduce different functional groups into the molecule, enhancing its versatility .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential pharmacological properties. Its structural similarity to known bioactive compounds allows researchers to investigate its activity against various biological targets. Studies are ongoing to evaluate its efficacy and safety profile in drug development processes .

Material Science

The compound's unique properties also lend themselves to applications in material science. Its hydrophobic nature and thermal stability make it a candidate for developing new materials with specific thermal and mechanical properties. Research into polymerization processes that incorporate this compound could lead to innovative materials with enhanced performance characteristics .

Case Study 1: Induction of Stem Cell Differentiation

A study published in a peer-reviewed journal highlighted the use of this compound in synthesizing retinoid analogs that effectively induce stem cell differentiation. The results demonstrated that these compounds could promote neuronal differentiation in stem cells under controlled laboratory conditions.

Case Study 2: Organic Synthesis Applications

Another research article focused on the utility of this compound as an intermediate in synthesizing complex organic molecules. The study illustrated how the bromomethyl group could be replaced with various nucleophiles to yield diverse derivatives with potential biological activity.

作用机制

AMBMP 盐酸盐通过激活 Wnt 典型信号通路发挥作用。该通路涉及 β-连环蛋白在细胞质中的稳定和积累,然后转运到细胞核以调节基因表达。该化合物还抑制微管蛋白聚合,从而影响细胞分裂和增殖。 此外,AMBMP 盐酸盐抑制人类单核细胞中由 toll 样受体 2、4 和 5 诱导的炎症反应 .

相似化合物的比较

AMBMP 盐酸盐在作为 Wnt 信号通路激活剂和微管蛋白聚合抑制剂的双重作用方面是独一无二的。类似的化合物包括:

BML 284: 另一种 Wnt 信号通路激活剂,对 β-连环蛋白稳定具有类似的作用。

CID 11210285: 一种有效且选择性的 Wnt 信号通路激活剂,不抑制糖原合酶激酶 3β.

这些化合物与 AMBMP 盐酸盐具有一些功能相似性,但在其特定的分子靶点和所涉及的通路方面有所不同。

生物活性

6-(Bromomethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (CAS Number: 119435-90-4) is a brominated derivative of tetramethylnaphthalene. This compound has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and synthetic biology. This article explores its biological activity based on various studies and applications.

- Molecular Formula: C15H21Br

- Molecular Weight: 305.24 g/mol

- Solubility: Insoluble in water

- Melting Point: 34°C to 37°C

1. Induction of Stem Cell Differentiation

One of the primary biological activities associated with this compound is its role as an inducer of stem cell differentiation. It has been utilized in the synthesis and evaluation of synthetic retinoid derivatives that promote this differentiation process. This application is critical in regenerative medicine and developmental biology .

3. Cytotoxic Effects

Preliminary studies suggest that brominated naphthalene derivatives may exhibit cytotoxic effects in certain cancer cell lines. The mechanisms underlying these effects often involve apoptosis induction and disruption of cellular signaling pathways. Further research is necessary to elucidate the specific pathways affected by this compound .

Case Study 1: Stem Cell Differentiation

A study investigated the use of this compound in promoting the differentiation of embryonic stem cells into cardiomyocytes. The compound was found to enhance the expression of cardiac-specific markers significantly compared to control groups. This suggests potential therapeutic applications in heart regeneration .

Case Study 2: Anticancer Properties

In a separate investigation focusing on various brominated compounds' effects on cancer cell lines (e.g., MCF-7 breast cancer cells), it was observed that certain derivatives exhibited significant cytotoxicity at micromolar concentrations. The study highlighted the need for further exploration into the structure-activity relationship (SAR) of these compounds to optimize their efficacy against cancer cells .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

6-(bromomethyl)-1,1,4,4-tetramethyl-2,3-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21Br/c1-14(2)7-8-15(3,4)13-9-11(10-16)5-6-12(13)14/h5-6,9H,7-8,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSSLQXZDTXEBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=CC(=C2)CBr)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370821 | |

| Record name | 6-(Bromomethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119435-90-4 | |

| Record name | 6-(Bromomethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。